molecular formula C6H4Cl2N2O2S B1322210 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 313339-35-4

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1322210
Key on ui cas rn: 313339-35-4
M. Wt: 239.08 g/mol
InChI Key: LUCAXEBLTQAMHS-UHFFFAOYSA-N
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Patent
US07704996B2

Procedure details

To a suspension of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid (2.1 mmol) in CH2Cl2 (20 mL) are added oxalyl chloride (4.2 mmol) and one drop of DMF at 0° C. After stirred at room temperature for 3 h under N2 atmosphere, the reaction mixture is concentrated and dried in vacuo, to give 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride as a yellow crystal.
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[C:7]([C:8]([Cl:17])=[O:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
2.1 mmol
Type
reactant
Smiles
ClC1=NC(=NC(=C1C(=O)O)Cl)SC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.2 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 3 h under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C(=O)Cl)Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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